molecular formula C30H48O3 B10841475 2alpha-Hydroxyolean-12-en-28-oic acid

2alpha-Hydroxyolean-12-en-28-oic acid

Cat. No. B10841475
M. Wt: 456.7 g/mol
InChI Key: UODITNOILLXLOO-DBWGAYEVSA-N
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Description

2alpha-Hydroxyolean-12-en-28-oic acid is a pentacyclic triterpenoid compound. It is a derivative of oleanolic acid, which is widely found in nature, particularly in the leaves of various plants. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Hydroxyolean-12-en-28-oic acid typically involves the hydroxylation of oleanolic acid. One common method is the use of microbial transformation, where specific microorganisms are employed to introduce the hydroxyl group at the 2alpha position. Chemical synthesis can also be achieved through selective oxidation and subsequent reduction reactions.

Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from natural sources, such as olive fruits (Olea europaea). The compound can be isolated using solvent extraction followed by chromatographic purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: The hydroxyl group at the 2alpha position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxy and oxidized derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2alpha-Hydroxyolean-12-en-28-oic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2alpha-Hydroxyolean-12-en-28-oic acid is similar to other triterpenoids such as:

properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aS,11S,12aS,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)12-14-30(24(32)33)15-13-28(6)20(21(30)18-25)8-9-23-27(5)17-19(31)16-26(3,4)22(27)10-11-29(23,28)7/h8,19,21-23,31H,9-18H2,1-7H3,(H,32,33)/t19-,21-,22-,23+,27-,28+,29+,30-/m0/s1

InChI Key

UODITNOILLXLOO-DBWGAYEVSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H](CC3(C)C)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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